molecular formula C24H28N2O2 B2509159 N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2202198-05-6

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Número de catálogo B2509159
Número CAS: 2202198-05-6
Peso molecular: 376.5
Clave InChI: RGVJOJXVYVOEGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPEP, is a compound that has been widely studied in the field of neuroscience. It was first synthesized in 1997 by a group of researchers led by James P. O'Brien at the University of North Carolina. Since then, MPEP has been extensively investigated for its potential therapeutic applications in various neurological disorders.

Mecanismo De Acción

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function in rats with cognitive impairment induced by scopolamine or aging. It has also been shown to reduce motor deficits in animal models of Parkinson's disease and improve social behavior in mice with Fragile X syndrome.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide is its selectivity for mGluR5, which reduces the risk of off-target effects. It is also relatively stable and can be administered orally or intraperitoneally. However, N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has a relatively short half-life and may require frequent dosing. It is also important to note that the effects of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide may vary depending on the animal model and the specific experimental conditions.

Direcciones Futuras

There are several areas of future research that could be explored with N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One potential application is in the treatment of addiction, as mGluR5 has been implicated in drug-seeking behavior. Another area of interest is in the treatment of anxiety and depression, as N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, further research could be conducted to investigate the potential of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in the treatment of other neurological disorders, such as epilepsy and traumatic brain injury.

Métodos De Síntesis

The synthesis of N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of 3-methylphenylethylamine with acryloyl chloride, followed by the reaction of the resulting product with piperidine-4-carboxylic acid. The final step involves the addition of phenylmagnesium bromide to the intermediate product to form N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide.

Aplicaciones Científicas De Investigación

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been primarily studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has been shown to be a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability.

Propiedades

IUPAC Name

N-[1-(3-methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-4-22(27)26-15-13-24(14-16-26,21-11-6-5-7-12-21)23(28)25-19(3)20-10-8-9-18(2)17-20/h4-12,17,19H,1,13-16H2,2-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVJOJXVYVOEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.